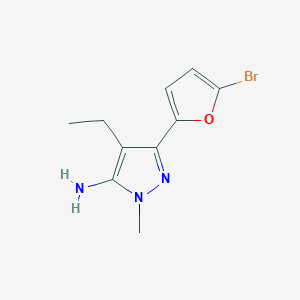

3-(5-Bromofuran-2-yl)-4-ethyl-1-methyl-1h-pyrazol-5-amine

Description

3-(5-Bromofuran-2-yl)-4-ethyl-1-methyl-1H-pyrazol-5-amine is a pyrazole derivative featuring a bromofuran substituent at position 3, an ethyl group at position 4, and a methyl group at position 1 (Figure 1).

Properties

Molecular Formula |

C10H12BrN3O |

|---|---|

Molecular Weight |

270.13 g/mol |

IUPAC Name |

5-(5-bromofuran-2-yl)-4-ethyl-2-methylpyrazol-3-amine |

InChI |

InChI=1S/C10H12BrN3O/c1-3-6-9(13-14(2)10(6)12)7-4-5-8(11)15-7/h4-5H,3,12H2,1-2H3 |

InChI Key |

MWVGHODBCLZDOI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N(N=C1C2=CC=C(O2)Br)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromofuran-2-yl)-4-ethyl-1-methyl-1H-pyrazol-5-amine typically involves the following steps:

Bromination of Furan: The starting material, furan, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromofuran.

Formation of Pyrazole Ring: The brominated furan is then reacted with ethyl hydrazine and methyl hydrazine under acidic or basic conditions to form the pyrazole ring.

Final Coupling: The intermediate is then coupled with an appropriate amine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the bromine atom, replacing it with hydrogen or other substituents.

Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under basic conditions.

Major Products

Oxidation: Oxidized derivatives of the furan ring.

Reduction: De-brominated or hydrogenated products.

Substitution: Various substituted furan derivatives.

Scientific Research Applications

3-(5-Bromofuran-2-yl)-4-ethyl-1-methyl-1H-pyrazol-5-amine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.

Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic properties.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 3-(5-Bromofuran-2-yl)-4-ethyl-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares 3-(5-Bromofuran-2-yl)-4-ethyl-1-methyl-1H-pyrazol-5-amine with analogs differing in substituents, electronic properties, and biological relevance.

Substituent Variations on the Pyrazole Core

Table 1: Structural and Spectral Comparison of Pyrazole-5-amine Derivatives

Key Observations :

- Electronic Effects : The bromofuran group in the target compound introduces electron-withdrawing and steric effects distinct from bromophenyl or cyclopropyl substituents in analogs.

- Spectral Differences : The absence of aromatic protons in the bromofuran substituent (vs. bromophenyl analogs) simplifies the 1H-NMR spectrum compared to compound 4e .

Comparison Insights :

- The bromofuran group may enhance π-π stacking interactions compared to purely aliphatic substituents (e.g., cyclopropyl).

- Ethyl and methyl groups in the target compound likely improve lipophilicity relative to halogenated phenyl analogs.

Biological Activity

3-(5-Bromofuran-2-yl)-4-ethyl-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound notable for its unique structure, which combines a pyrazole ring with an ethyl group and a brominated furan moiety. This specific arrangement contributes to its distinct chemical properties and biological activities. The compound has garnered attention for its potential applications in pharmaceuticals, particularly as an antimicrobial and antifungal agent.

The molecular formula of 3-(5-Bromofuran-2-yl)-4-ethyl-1-methyl-1H-pyrazol-5-amine is , with a molecular weight of 256.10 g/mol. The presence of the bromine atom at the 5-position of the furan ring enhances its reactivity, making it a valuable building block in synthetic organic chemistry .

| Property | Value |

|---|---|

| Molecular Formula | C9H10BrN3O |

| Molecular Weight | 256.10 g/mol |

| CAS Number | 1187057-59-5 |

Antimicrobial Properties

Research indicates that 3-(5-Bromofuran-2-yl)-4-ethyl-1-methyl-1H-pyrazol-5-amine exhibits significant antimicrobial activity. Studies have shown that it can effectively inhibit the growth of various bacterial strains and fungi, suggesting its potential as a therapeutic agent against infections.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of this compound, it was tested against several Gram-positive and Gram-negative bacteria. The results demonstrated varying degrees of inhibition, with notable effectiveness against specific pathogens, which highlights its potential role in drug development .

The mechanism by which 3-(5-Bromofuran-2-yl)-4-ethyl-1-methyl-1H-pyrazol-5-amine exerts its biological effects involves interaction with specific enzymes or receptors within microbial cells. This interaction can disrupt essential biological pathways, leading to cell death or inhibition of growth. Such mechanisms are crucial for understanding how this compound can be utilized in therapeutic applications .

Synthesis and Optimization

The synthesis of 3-(5-Bromofuran-2-yl)-4-ethyl-1-methyl-1H-pyrazol-5-amine can be achieved through various methods, including microwave-assisted techniques that enhance yields and reduce reaction times. These synthetic routes are vital for producing the compound in sufficient quantities for biological testing.

Research Findings

Recent studies have focused on further exploring the biological activities and potential therapeutic applications of this compound. Notably, ongoing research aims to elucidate its interactions with biological targets and optimize its efficacy as a drug candidate.

Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.